molecular formula N B1220827 Niobium CAS No. 7440-03-1

Niobium

Cat. No. B1220827
CAS RN: 7440-03-1
M. Wt: 92.9064 g/mol
InChI Key: GUCVJGMIXFAOAE-UHFFFAOYSA-N
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Patent
US05516597

Procedure details

NbxCe1-xO2 where x is from about 0.02 to about 0.05 was prepared by the following procedure. A solution of niobium ethoxide was prepared in n-butanol solvent in a low moisture and low oxygen environment to prevent hydrolysis of the niobium ethoxide with moisture present in the air. A partial solution/emulsion of cerium (III) 2-ethyl hexanoate in n-butanol was prepared. Then, the niobium ethoxide solution is admixed with the cerium 2-ethyl hexanoate solution/emulsion in an amount to provide a desired solid solution of about 2 to 5 mole percent niobium dopant. Then, the solution/emulsion mixture was then dried at about 110° C. in air to begin to transform the gel into powder. Next, the dried material was thermally decomposed by calcination at about 650° C. in air to form the solid solution of metal oxides powder agglomerate. The metal oxide powder was then deagglomerated by high frequency vibration through sonication in a MEK-ethanol solution containing a small amount of fish oil to result in an average particle size powder of about 0.8 microns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cerium 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=O.[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce:29]>C(O)CCC>[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce+3:29].[Nb:6] |f:1.2.3.4.5.6,7.8,10.11.12.13.14.15,16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
Step Five
Name
cerium 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OCC.[Ce]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by the following procedure

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
Name
Type
product
Smiles
C(CCCCC)(=O)OCC.[Ce+3]
Name
Type
product
Smiles
[Nb]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05516597

Procedure details

NbxCe1-xO2 where x is from about 0.02 to about 0.05 was prepared by the following procedure. A solution of niobium ethoxide was prepared in n-butanol solvent in a low moisture and low oxygen environment to prevent hydrolysis of the niobium ethoxide with moisture present in the air. A partial solution/emulsion of cerium (III) 2-ethyl hexanoate in n-butanol was prepared. Then, the niobium ethoxide solution is admixed with the cerium 2-ethyl hexanoate solution/emulsion in an amount to provide a desired solid solution of about 2 to 5 mole percent niobium dopant. Then, the solution/emulsion mixture was then dried at about 110° C. in air to begin to transform the gel into powder. Next, the dried material was thermally decomposed by calcination at about 650° C. in air to form the solid solution of metal oxides powder agglomerate. The metal oxide powder was then deagglomerated by high frequency vibration through sonication in a MEK-ethanol solution containing a small amount of fish oil to result in an average particle size powder of about 0.8 microns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cerium 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=O.[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce:29]>C(O)CCC>[O-:3][CH2:4][CH3:5].[Nb+5:6].[O-:7][CH2:8][CH3:9].[O-:10][CH2:11][CH3:12].[O-:13][CH2:14][CH3:15].[O-:16][CH2:17][CH3:18].[C:19]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Ce+3:29].[Nb:6] |f:1.2.3.4.5.6,7.8,10.11.12.13.14.15,16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
Step Five
Name
cerium 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OCC.[Ce]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by the following procedure

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Nb+5].[O-]CC.[O-]CC.[O-]CC.[O-]CC
Name
Type
product
Smiles
C(CCCCC)(=O)OCC.[Ce+3]
Name
Type
product
Smiles
[Nb]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.